molecular formula C18H15N5O2S3 B276105 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B276105
M. Wt: 429.5 g/mol
InChI Key: BGUZNEATWADRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, also known as MTSTA, is a novel compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including medicinal chemistry and pharmaceuticals. In

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies suggest that the compound works by inhibiting the growth of microorganisms and cancer cells. 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been found to inhibit the activity of thiol-containing enzymes, which are essential for the survival and growth of microorganisms and cancer cells.
Biochemical and Physiological Effects
2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of different microorganisms, including bacteria and fungi. 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has also been found to inhibit the growth of cancer cells in vitro. Additionally, studies have shown that 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has low toxicity and does not cause significant harm to normal cells.

Advantages and Limitations for Lab Experiments

2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. The compound has shown potent antimicrobial and anticancer activity, making it an ideal candidate for drug development. Additionally, 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has low toxicity and does not cause significant harm to normal cells, making it a safe compound for use in lab experiments. However, the synthesis process of 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is complex and requires expertise in organic chemistry, which can be a limitation for some researchers.

Future Directions

There are several future directions for research on 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to study the compound's effectiveness in vivo. While 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has shown potent antimicrobial and anticancer activity in vitro, its effectiveness in vivo is not fully understood. Additionally, further research is needed to understand the mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. Understanding the compound's mechanism of action can help in the development of new drugs for the treatment of various diseases. Another potential direction for research is to study the structure-activity relationship of 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. Studying the structure-activity relationship can help in the development of more potent and selective compounds with fewer side effects.
Conclusion
In conclusion, 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a novel compound that has shown potential in various scientific research applications, including medicinal chemistry and pharmaceuticals. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. While the compound has several advantages for lab experiments, its synthesis process is complex and requires expertise in organic chemistry. Future research on 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can help in the development of new drugs for the treatment of various diseases.

Synthesis Methods

2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis process involves the use of thiosemicarbazide, thioacetic acid, 4-methoxybenzaldehyde, and 2-thiophenecarboxaldehyde. The reaction of these compounds results in the formation of 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has shown potential in various scientific research applications, including medicinal chemistry and pharmaceuticals. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. In medicinal chemistry, 2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential use in developing new drugs for the treatment of various diseases.

properties

Product Name

2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C18H15N5O2S3

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H15N5O2S3/c1-25-13-6-4-12(5-7-13)23-16(14-3-2-9-26-14)21-22-18(23)28-11-15(24)20-17-19-8-10-27-17/h2-10H,11H2,1H3,(H,19,20,24)

InChI Key

BGUZNEATWADRQP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=CS4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=CS4

Origin of Product

United States

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